molecular formula C22H24N2O4 B2547164 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one CAS No. 850150-54-8

7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one

Cat. No.: B2547164
CAS No.: 850150-54-8
M. Wt: 380.444
InChI Key: CWABHWAZXGPIEL-UHFFFAOYSA-N
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Description

7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate in a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a hydroxyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 7-oxo-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chroman-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one is unique due to the presence of the piperazine moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the chromen-2-one core with the piperazine group allows for diverse chemical modifications and the exploration of various biological applications.

Properties

IUPAC Name

7-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-19(25)8-7-17-16(13-21(26)28-22(15)17)14-23-9-11-24(12-10-23)18-5-3-4-6-20(18)27-2/h3-8,13,25H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWABHWAZXGPIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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